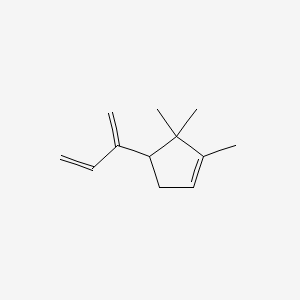
4-(1-Methyleneallyl)-1,5,5-trimethylcyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methyleneallyl)-1,5,5-trimethylcyclopentene is a cycloalkene consisting of cyclopentene having a buta-1,3-dien-2-yl group at the 4-position a methyl group at the 1-position and gem-dimethyl groups at the 5-position. It is a cycloalkene and a polyene. It derives from a hydride of a buta-1,3-diene and a cyclopentene.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Allylmetalation in Synthesis : The compound has been used in the allylmetalation of 1-silylalkynes, leading to the formation of methylenecyclopentenes, a key step in organic synthesis (Louw, Van der Baan, Bickelhaupt, & Klumpp, 1987).
- Cyclization Processes : It plays a role in Pd(0)-catalyzed cyclization processes to produce cyclopentene derivatives, crucial in developing pharmaceuticals and materials (Paquette & Tae, 1996).
- Hydrostannation : Used in hydrostannation reactions, producing trimethylstannylcyclopentene isomers. This reaction is significant in the formation of organotin compounds (Dumartin, Quintard, & Pereyre, 1983).
Polymer and Material Science
- Polymerization Studies : It's involved in the study of the polymerization of dialkylethenes and methylenecycloalkanes, contributing to our understanding of the formation of polymers with various thermal and mechanical properties (Lohuizen & Vries, 1967).
- Photoreactive Materials : In photoreactive material research, derivatives have been studied for their photochromic reactions in single-crystalline phases, relevant in developing light-responsive materials (Irie, Lifka, Kobatake, & Kato, 2000).
Catalysis and Reaction Mechanisms
- Isomerization Processes : It undergoes NO-catalyzed isomerization, providing insights into reaction mechanisms and catalysis in organic chemistry (Egger & Jola, 1969).
- Study of Reaction Kinetics : The compound is central in understanding the kinetics of thermal isomerization reactions, which is essential in the design of industrial chemical processes (Hopf, Wachholz, & Walsh, 1992).
Advanced Organic Chemistry
- Carbonium Ion Research : It has been used in the study of carbonium ions, which are crucial intermediates in many organic reactions and have implications in the synthesis of complex organic molecules (Olah, Bollinger, Cupas, & Lukas, 1967).
Propriétés
Nom du produit |
4-(1-Methyleneallyl)-1,5,5-trimethylcyclopentene |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
4-buta-1,3-dien-2-yl-1,5,5-trimethylcyclopentene |
InChI |
InChI=1S/C12H18/c1-6-9(2)11-8-7-10(3)12(11,4)5/h6-7,11H,1-2,8H2,3-5H3 |
Clé InChI |
MJKUGGUMXIPHOW-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C1(C)C)C(=C)C=C |
SMILES canonique |
CC1=CCC(C1(C)C)C(=C)C=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)


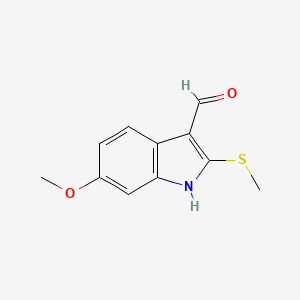
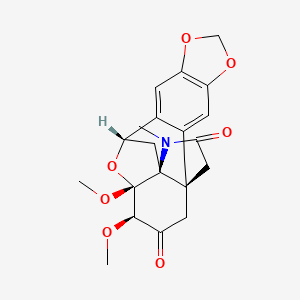
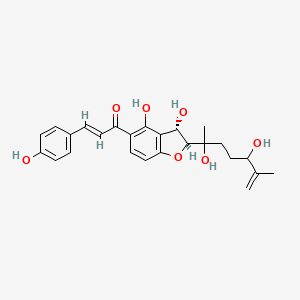
![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)
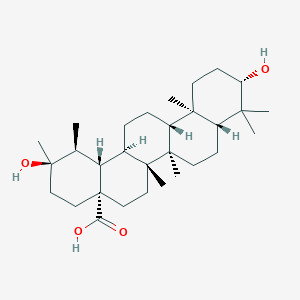
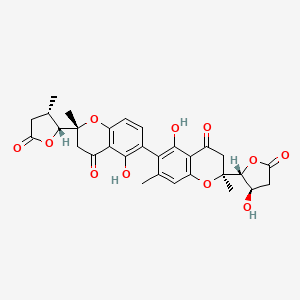
![4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid](/img/structure/B1265231.png)
![3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate](/img/structure/B1265232.png)
![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)
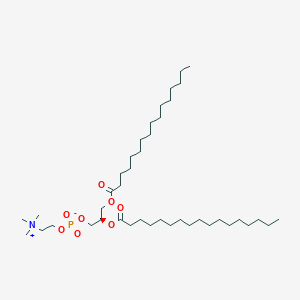
![(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B1265237.png)